molecular formula C20H19N5O2 B2988622 N-(3-ethylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260926-86-0

N-(3-ethylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2988622
M. Wt: 361.405
InChI Key: GDLIUSVSMHEQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.405. The purity is usually 95%.
BenchChem offers high-quality N-(3-ethylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-ethylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adenosine Receptor Antagonism and Antidepressant Potential

Compounds from the class of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which are structurally related to the specified compound, have been identified as potent adenosine receptor antagonists. They exhibit therapeutic potential as novel and rapid-acting antidepressant agents due to their ability to reduce immobility in Porsolt's behavioral despair model in rats upon acute administration. These compounds bind avidly to adenosine A1 and A2 receptors, with structure-activity relationship studies highlighting that optimal activity is associated with specific substituents on the aromatic ring and the 1- and 4-positions of the triazoloquinoxaline core (Sarges et al., 1990).

Antihistaminic Activity

Novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and tested for their H1-antihistaminic activity. One compound in this series emerged as the most active, providing significant protection against histamine-induced bronchospasm in guinea pigs and displaying lower sedation compared to the standard, chlorpheniramine maleate. This suggests its potential as a lead compound for developing new classes of H1-antihistamines (Alagarsamy et al., 2009).

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been designed and synthesized, focusing on structural requirements essential for anticancer activity. Some derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines in vitro, suggesting their potential in anticancer drug development (Reddy et al., 2015).

Antimicrobial Activity

Compounds bearing the triazoloquinoxaline moiety have been synthesized and evaluated for their antimicrobial activities. Some derivatives demonstrated notable antimicrobial effectiveness, suggesting their utility as novel antimicrobial agents (Srilekha et al., 2022).

properties

IUPAC Name

N-(3-ethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-3-14-7-6-8-15(11-14)21-18(26)12-24-16-9-4-5-10-17(16)25-13(2)22-23-19(25)20(24)27/h4-11H,3,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLIUSVSMHEQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

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